molecular formula C20H16FN3O3S2 B2735992 N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 878682-59-8

N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B2735992
CAS No.: 878682-59-8
M. Wt: 429.48
InChI Key: JEDJTASPSJZATA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H16FN3O3S2 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Analysis

A study conducted by S. Mary et al. (2020) synthesized and characterized a novel antiviral active molecule related to N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide, focusing on its equilibrium geometry, vibrational assignments, and intermolecular interactions. The research provided quantum chemical insights into the molecule's structure through density functional B3LYP method and investigated its drug likeness based on Lipinski's rule. Antiviral potency against SARS-CoV-2 protein was evaluated, highlighting its potential application in COVID-19 treatment strategies (S. Mary, M. U. M. Siddique, S. Pradhan, Venkatesan Jayaprakash, & C. James, 2020).

Pharmacological Applications

The compound's pharmacological potential was further explored by A. Gangjee et al. (2008), where derivatives of the thieno[2,3-d]pyrimidine scaffold were synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds displayed potent inhibitory activities, suggesting their application in cancer therapy (A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).

Anticancer Activity

V. Horishny et al. (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, including compounds related to this compound, and evaluated their anticancer activity. The study found potent and selective cytotoxic effects against leukemia cell lines, indicating the compound's potential as an anticancer agent (V. Horishny, M. Arshad, & V. Matiychuk, 2021).

Antimicrobial Activity

The antimicrobial potential of thienopyrimidine linked rhodanine derivatives was investigated by Nagaraju Kerru et al. (2019), demonstrating significant antibacterial and antifungal activities. This research suggests the utility of such compounds, including this compound, in developing new antimicrobial agents (Nagaraju Kerru, S. Maddila, S. Maddila, Sreedhar Sobhanapuram, & S. B. Jonnalagadda, 2019).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-12-9-16-18(29-12)23-20(24(19(16)26)10-15-3-2-8-27-15)28-11-17(25)22-14-6-4-13(21)5-7-14/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDJTASPSJZATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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